

Synthesis of 2-Bromo-4-phenylthiazole from 2-amino-4-phenylthiazole

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Compound of Interest

Compound Name: 2-Bromo-4-phenylthiazole

Cat. No.: B1277947

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Synthesis of 2-Bromo-4-phenylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2-Bromo-4-phenylthiazole** from its precursor, 2-amino-4-phenylthiazole. This transformation is a crucial step in the development of various pharmacologically active compounds, leveraging the versatile reactivity of the thiazole scaffold. The primary method described herein is a modification of the Sandmeyer reaction, a robust and widely utilized process for the conversion of aromatic amines to aryl halides.

Reaction Principle

The synthesis proceeds via a diazotization reaction of the primary amine group on the 2-amino-4-phenylthiazole, followed by a copper(I) bromide-mediated substitution. This Sandmeyer-type reaction provides an efficient route to introduce a bromine atom onto the thiazole ring, a key functional group for further synthetic manipulations in drug discovery and development.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of **2-Bromo-4-phenylthiazole**.[\[4\]](#)[\[5\]](#)

Materials:

- 2-amino-4-phenylthiazole
- Copper(I) bromide (CuBr)
- n-Butyl nitrite
- Acetonitrile (CH₃CN)
- Ethyl acetate (EtOAc)
- Heptane
- 0.1 M Ammonia solution (NH₃(aq))
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Stirring apparatus (magnetic stirrer and stir bar)
- Heating mantle or oil bath
- Thermometer
- Rotary evaporator
- Separatory funnel
- Chromatography column
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-phenylthiazole (46.9 mmol) and copper(I) bromide (74.6 mmol) in acetonitrile at room temperature.[4]
- Diazotization and Bromination: While stirring, add n-butyl nitrite (74.6 mmol) to the solution. Heat the reaction mixture to 333 K (60 °C). The reaction is typically complete within 15 minutes.[3][4]
- Workup: After the reaction is complete, remove the solvent in vacuo using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (50 ml).[4]
- Extraction: Transfer the ethyl acetate solution to a separatory funnel and wash it twice with a 0.1 M ammonia solution (2 x 50 ml) to remove any copper salts and acidic impurities.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.[4]
- Purification: Purify the crude residue by column chromatography on silica gel using a heptane-ethyl acetate (70:3, v/v) eluent system.[4]
- Crystallization: The purified product can be further crystallized from a 5% solution in heptane to obtain single crystals.[4]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of **2-Bromo-4-phenylthiazole**.

Table 1: Reactant and Reagent Quantities

Compound	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Molar Ratio
2-amino-4-phenylthiazole	176.24	8.1	46.9	1.0
Copper(I) bromide	143.45	10.7	74.6	1.6
n-Butyl nitrite	103.12	7.69	74.6	1.6

Table 2: Reaction Conditions and Yield

Parameter	Value
Solvent	Acetonitrile
Temperature	333 K (60 °C)
Reaction Time	15 minutes
Yield	53%

Table 3: Physicochemical and Spectroscopic Data of **2-Bromo-4-phenylthiazole**

Property	Value
Molecular Formula	C9H6BrNS
Molecular Weight	239.12 g/mol
Melting Point	327–328 K (54-55 °C)[4]
IR (KBr), ν/cm^{-1}	3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, 689[4][5]
^1H NMR (500 MHz, DMSO- d_6)	δ 8.16 (s, 1H, thiazole), 7.92 (d, 2H, J = 7.32, Ph), 7.46 (t, 2H, J = 7.63, Ph), 7.40–6.37 (m, 1H, Ph)[4][5]
Elemental Analysis	Calculated: C, 45.02%; H, 2.52%. Found: C, 45.09%; H, 2.57%[4][5]

Visualizations

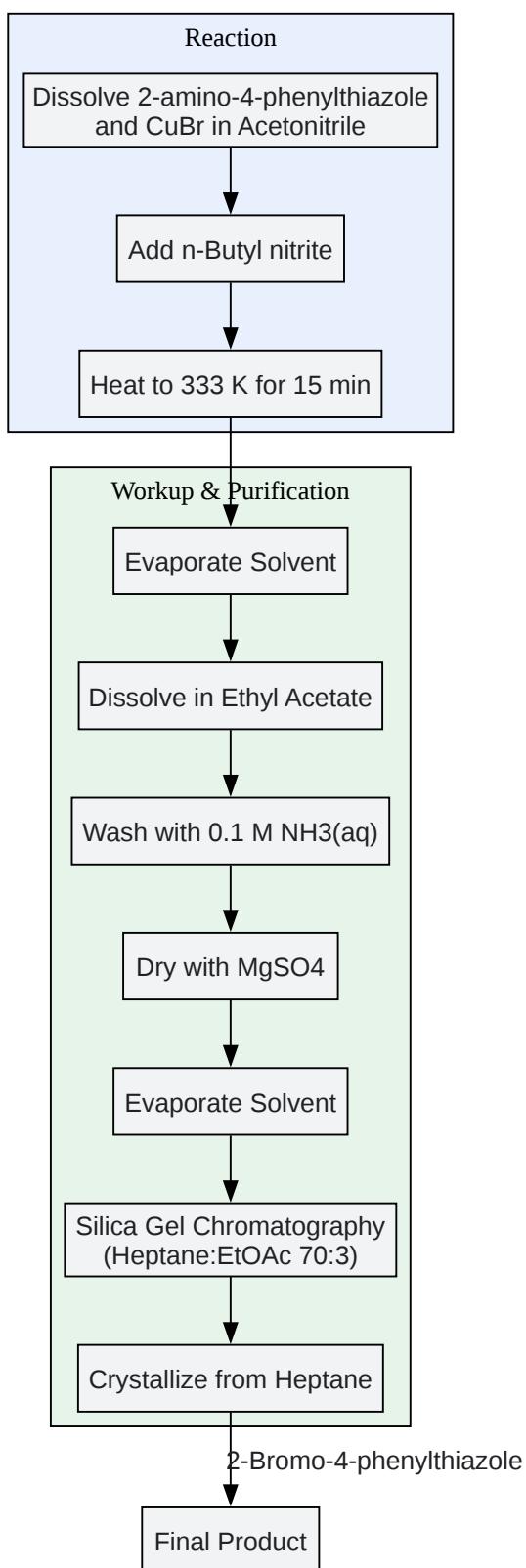
Reaction Pathway



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Caption: A simplified diagram illustrating the key steps in the synthesis of **2-Bromo-4-phenylthiazole**.

Experimental Workflow

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Caption: A flowchart detailing the experimental workflow from reaction setup to the final purified product.

This guide provides a comprehensive overview for the successful synthesis and characterization of **2-Bromo-4-phenylthiazole**. The provided protocol and data are intended to support researchers in their synthetic endeavors within the field of medicinal chemistry and drug development.

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